2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide
Overview
Description
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is known for its unique structure and properties, which make it an ideal candidate for developing new drugs and therapies.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in various physiological processes, including inflammation and cell proliferation. By inhibiting their activity, this compound can effectively reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to exhibit potent anti-inflammatory and anti-tumor effects, as well as inhibiting the activity of certain enzymes involved in these processes. Additionally, this compound has been found to have a positive effect on the immune system, enhancing its ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis process, as well as the potential for toxicity and side effects.
Future Directions
There are several future directions for research involving 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide. One potential area of study is the development of new drugs and therapies based on this compound's unique properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound, as well as its potential side effects and toxicity. Finally, research is needed to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
This compound is a complex chemical compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound has been extensively studied for its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the activity of certain enzymes. While there are limitations to using this compound in lab experiments, its unique properties make it an ideal candidate for developing new drugs and therapies.
Scientific Research Applications
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for developing new drugs and therapies. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
properties
IUPAC Name |
2-chloro-5-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O5/c22-18-9-8-13(24-20(27)15-6-1-2-7-16(15)21(24)28)11-17(18)19(26)23-12-4-3-5-14(10-12)25(29)30/h1-11H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIQXVKUOFZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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